molecular formula C15H15NO6 B8763889 Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate CAS No. 39739-04-3

Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate

Cat. No.: B8763889
CAS No.: 39739-04-3
M. Wt: 305.28 g/mol
InChI Key: AGWBTFOIAUGNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindoles. Isoindoles and their derivatives are known for their wide range of applications in pharmaceuticals, dyes, and polymers

Preparation Methods

The synthesis of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate can be achieved through several methods. One common method involves the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in an acetone-water mixture at low temperatures . The reaction mixture is stirred and allowed to warm to room temperature, resulting in the formation of the desired product. The yield of this reaction is typically high, around 91%, and the product can be purified by recrystallization from ethyl acetate-light petroleum ether mixture .

Chemical Reactions Analysis

Dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. Additionally, it finds applications in the dye and polymer industries due to its structural properties .

Mechanism of Action

The mechanism of action of dimethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. As a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of certain neurological disorders .

Properties

CAS No.

39739-04-3

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

dimethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate

InChI

InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3

InChI Key

AGWBTFOIAUGNNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of L-glutamic acid dimethyl ester (2.0 g, 11.4 mmol) and phthalic anhydride (1.7 g, 11.4 mmol) in acetic acid (30 mL) is heated to refluxed for one hour. The solvent is removed in vacuo to yield dimethyl 2-(1,3-dioxoisoindolin-2-yl)-pentane-1,5-dioate which is further purified through chromatography.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl 2-(1,3-dihydro-1-oxo-3-thioxo-2H-isoindol-2-yl) -pentanedioate (208) and Dimethyl 2-(1,3-dihydro-1,3-dithioxo-2H-isoindol-2-yl)-pentanedioate (209). A mixture of compound 207 (144 mg, 0.47 mmol) and LR (191 mg, 0.47 mmol) in toluene was stirred in a 110° C. oil bath for 10 h. The solvent was then evaporated and the residue was purified by column chromatography, (silica gel) using CH2Cl2 as the eluent, to obtain compound 209 (17 mg, 11%) as a dark red oil. Thereafter, using CH2Cl2:EtOAc (10:1) as the eluent the more polar component 208 (105 mg, 70%) was obtained as a red oil.
Name
208
Quantity
105 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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